Cas no 1805487-56-2 (Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate)
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate
-
- Inchi: 1S/C12H12ClNO3/c1-2-17-12(16)5-9-3-8(6-13)4-11(15)10(9)7-14/h3-4,15H,2,5-6H2,1H3
- InChI Key: VMJLLDWOOZVOIQ-UHFFFAOYSA-N
- SMILES: ClCC1=CC(=C(C#N)C(=C1)CC(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- XLogP3: 2.4
- Topological Polar Surface Area: 70.3
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012307-250mg |
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate |
1805487-56-2 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013012307-500mg |
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate |
1805487-56-2 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013012307-1g |
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate |
1805487-56-2 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate
Comprehensive Overview of Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1805487-56-2)
Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1805487-56-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its chloromethyl, cyano, and hydroxyphenyl functional groups, exhibits unique reactivity and potential applications in drug synthesis and material science. Its molecular structure, combining a phenylacetate backbone with strategically placed substituents, makes it a versatile intermediate for further chemical modifications.
In recent years, the demand for highly functionalized aromatic compounds like Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate has surged due to their role in developing targeted therapeutics and sustainable agrochemicals. Researchers are particularly interested in its cyano group, which can serve as a precursor for heterocyclic systems commonly found in bioactive molecules. The compound's hydroxyl group also offers opportunities for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies.
The synthesis of CAS No. 1805487-56-2 typically involves multi-step organic reactions, with careful control of reaction conditions to preserve the integrity of its sensitive functional groups. Modern green chemistry approaches, such as catalytic methods and solvent optimization, are being explored to improve the sustainability of its production. This aligns with the broader industry trend toward environmentally friendly synthesis, a topic frequently searched in academic and industrial circles.
Analytical characterization of Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate employs advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical intermediates. The growing interest in quality-by-design (QbD) principles in chemical manufacturing has further emphasized the need for robust analytical protocols for such specialized compounds.
From a commercial perspective, CAS 1805487-56-2 represents a niche but growing segment in the fine chemicals market. Suppliers and manufacturers are increasingly asked about its storage conditions, shelf stability, and scalability - all critical factors for research and production teams. The compound's potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators, continue to drive research interest.
Regulatory aspects surrounding Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate focus on proper handling procedures and compliance with international chemical safety standards. While not classified as hazardous under normal conditions, appropriate laboratory safety measures are recommended when working with this compound, reflecting the broader scientific community's emphasis on responsible research practices.
Future research directions for this compound may explore its utility in click chemistry applications or as a building block for functional materials. The integration of computational chemistry tools to predict its reactivity patterns and potential derivatives represents another exciting frontier, combining traditional synthetic chemistry with modern in silico approaches.
In conclusion, Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate (CAS No. 1805487-56-2) stands as an important synthetic intermediate with diverse potential applications. Its unique structural features continue to inspire innovative research across multiple chemical disciplines, while its commercial availability supports the growing demand for specialized building blocks in modern chemical synthesis.
1805487-56-2 (Ethyl 5-chloromethyl-2-cyano-3-hydroxyphenylacetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)